Product packaging for Selinidin(Cat. No.:)

Selinidin

Cat. No.: B1198630
M. Wt: 328.4 g/mol
InChI Key: RRHCDWLSHIIIIT-NVWZYQMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selinidin is a naturally occurring compound characterized by a dihydropyranocoumarin framework with the molecular formula C19H20O5 and a molecular weight of 328.4 g/mol . Its complex molecular architecture, defined by IUPAC nomenclature as (8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylbut-2-enoate, features a rigid tricyclic core that contributes to its biological activity . The compound is supplied as an oil and should be stored refrigerated at 2-8°C . In scientific research, this compound has demonstrated significant biological properties. Studies indicate it can suppress IgE-mediated mast cell activation, a crucial pathway in allergic responses . Its specific mechanism of action involves inhibiting the release of beta-hexosaminidase, the synthesis of leukotriene C4, and the production of tumor necrosis factor-alpha, without interfering with IgE-Fc epsilonRI binding . This multi-target inhibition of the Fc epsilonRI-mediated signaling pathway suggests a potential research value for investigating the prevention of allergic inflammation. Applications: • Research into mechanisms of mast cell activation and allergic inflammation • Study of Fc epsilonRI-mediated signaling pathways Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O5 B1198630 Selinidin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m1/s1

InChI Key

RRHCDWLSHIIIIT-NVWZYQMFSA-N

SMILES

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Synonyms

selinidin

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Selinidin

Botanical Sources and Geographic Distribution of Selinidin-Producing Plants

This compound has been identified in several plant species across different geographic locations, highlighting its distribution within certain plant families.

Selinum vaginatum (Umbelliferae) as a Primary Source

The roots of Selinum vaginatum, a herb native to the Himalayas, are considered a predominant source of this compound. ias.ac.inresearchgate.net Early research on the chemical components of the roots of Selinum vaginatum led to the isolation of this compound. ias.ac.injournalejmp.com This plant is found in the Northwest Himalayan region, including areas in Kashmir and Himachal Pradesh in India, typically at altitudes around 3400 m. researchgate.netjournalejmp.com

Angelica keiskei as a Source

Angelica keiskei, commonly known as Ashitaba, is another documented source of this compound. researchgate.net This Japanese herb is recognized for its thick, yellow sap. nih.gov this compound has been isolated from both the stems and roots of Angelica keiskei. researchgate.netnih.gov Angelica keiskei is native to Japan and its aerial parts are consumed as a health food. researchgate.netnih.gov

Other Documented Plant Families and Species

Beyond Selinum vaginatum and Angelica keiskei, this compound has been reported in other plant species from various families:

Teucrium polium : this compound has been identified in the methanolic extract of the aerial parts of Teucrium polium. nih.govmdpi.commdpi.com This plant is found in the Mediterranean basin. nih.gov

Brunsvigia bosmaniae : This plant has also been reported as a natural source of this compound. cymitquimica.combiosynth.com

Peucedanum harry-smithii var. subglabrum : this compound has been isolated from the root of Peucedanum harry-smithii var. subglabrum. nih.govchemfaces.comresearchgate.netherbal-organic.com

Peucedanum japonicum : this compound is present in the roots of Peucedanum japonicum. koreascience.krabu.edu.nghelsinki.fi Peucedanum japonicum is a perennial herb found in various locations. koreascience.kr

Seseli petraeum : this compound has been isolated from the aerial parts of Seseli petraeum. ljmu.ac.uk The genus Seseli is part of the Apiaceae family and is primarily native to the Mediterranean region and Southwest Asia. ljmu.ac.uk

Extraction Techniques for this compound from Plant Biomass

The isolation of this compound from plant sources typically involves extraction followed by purification steps.

Solvent-Based Extraction Strategies

Solvent extraction is a common initial step for isolating this compound from dried and powdered plant material. Various solvents have been employed based on the plant source and desired selectivity for coumarin (B35378) derivatives.

Petroleum Ether: This non-polar solvent is frequently used, particularly in the extraction from Selinum vaginatum roots, as it selectively dissolves coumarin derivatives while minimizing the extraction of more polar compounds. ias.ac.in

Ethyl Acetate (B1210297): Ethyl acetate is often used in subsequent fractionation steps after initial extraction with petroleum ether, enhancing the selectivity for dihydropyranocoumarins like this compound. nih.govresearchgate.net It is also used as an eluent in chromatographic purification. nih.govresearchgate.net

Methanol (B129727): Methanol has been utilized as a primary solvent for extracting Peucedanum harry-smithii var. subglabrum and Peucedanum japonicum roots. nih.govresearchgate.netkoreascience.krresearchgate.net A methanol extract of Selinum vaginatum roots has also been reported. researchgate.net Methanol is also used in the extraction of Teucrium polium aerial parts. nih.govmdpi.commdpi.com

Other Solvents: Chloroform and acetone (B3395972) have also been mentioned as solvents used in the context of this compound isolation or dissolution. nih.govchemfaces.comresearchgate.netamu.edu.az For Angelica keiskei, acetone extract dissolved in acetone and coated in silica (B1680970) gel was used for medium-pressure liquid chromatography. nih.gov Water extraction has also been applied to Angelica keiskei stems and leaves. nih.gov

Optimization of Extraction Parameters

While detailed optimization parameters (temperature, time, solvent ratio) for maximizing this compound yield are not extensively reported in the provided snippets for all sources, the general principle involves selecting appropriate solvents and employing techniques like sequential extraction and chromatography to enhance purity and yield.

For Angelica keiskei sap, a patented industrial-scale method involves sap collection within 24 hours to prevent degradation, followed by pasteurization at 90°C for 30 minutes to inactivate enzymes, and mixing with cyclodextrin (B1172386) for enhanced solubility and stability. For water extraction of Angelica keiskei stems and leaves, reflux extraction is conducted twice for 1.5 hours each, followed by concentration under reduced pressure at temperatures ranging from 40 to 90°C with a vacuum degree of 0.04–0.1 MPa. nih.gov

Chromatographic purification, often involving silica gel column chromatography with elution gradients of solvent mixtures (e.g., petroleum ether/ethyl acetate), is a crucial step after initial extraction to separate this compound from other compounds. nih.govresearchgate.net High-performance liquid chromatography (HPLC), sometimes coupled with UV detection or mass spectrometry (MS), is used for final purification and analysis, aiming for high purity. nih.govmdpi.com

Advanced Purification and Separation Methodologies

Following initial extraction, advanced purification and separation techniques are crucial to isolate this compound from other co-extracted compounds and achieve the desired purity. Chromatographic methods are widely used for this purpose.

Chromatographic Purification Techniques

Chromatography plays a significant role in separating this compound from structurally similar compounds present in the crude extract.

Silica Gel Column Chromatography

Silica gel column chromatography is a common technique used for the initial purification of crude extracts containing this compound. researchgate.netcolumn-chromatography.comnacalai.com This method utilizes silica gel as the stationary phase and a mobile phase, typically a gradient of solvents with increasing polarity, to separate compounds based on their differential adsorption to the silica gel. researchgate.netcolumn-chromatography.comhilarispublisher.com Elution gradients, such as those using petroleum ether and ethyl acetate, are employed to separate this compound from other coumarin derivatives. researchgate.netresearchgate.net Silica gel chromatography is considered an economical and easy-to-handle method suitable for rough purification and can be scaled up for larger sample sizes. researchgate.netkanto.co.jp

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique utilized for further purification and analysis of this compound, often to achieve higher purity levels. teledynelabs.comlabx.com HPLC provides higher resolution compared to traditional column chromatography, enabling the separation of compounds with subtle differences in their properties. labx.com For this compound purification, HPLC with UV detection at 254 nm is commonly employed. C18 columns and gradient elution with solvents like acetonitrile (B52724) in water are typical conditions used to achieve baseline separation of this compound from related compounds. Preparative HPLC is specifically used for isolating and purifying significant quantities of a target compound from a sample. teledynelabs.comknauer.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for assessing the purity of isolated this compound and identifying components within a sample. smithers.comosram.comnist.gov GC-MS separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase in the GC column, and then the mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio. smithers.comosram.comnist.gov This technique is particularly valuable for detecting and identifying even trace amounts of impurities or foreign bodies in a sample, making it a gold standard for purity testing in various applications. smithers.cominnovatechlabs.com GC-MS can qualitatively and quantitatively determine organic compound purity. nist.gov

Recrystallization Procedures

Recrystallization is a purification technique used to obtain pure crystalline solid compounds. mt.com This method involves dissolving the impure solid in a suitable hot solvent until saturation is reached, followed by slow cooling, which allows the pure compound to crystallize while impurities remain in the solution. mt.com The choice of solvent is critical; a good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and impurities should either remain dissolved or not dissolve at all. mt.com For compounds with low aqueous solubility, antisolvent crystallization, using a mixture of solvents, may be necessary. Ethanol/water systems have been reported to produce needle-shaped crystals of this compound, although consistency in particle size distribution can be a challenge. Repeated recrystallization can be used to further enhance the purity of coumarins. amu.edu.az

Quality Control and Analytical Validation of Isolated this compound

Quality control and analytical validation are essential steps to confirm the identity, purity, and quality of isolated this compound. researchgate.netamericanpharmaceuticalreview.comnih.gov These processes ensure that the isolated compound meets the required standards for research or other applications.

Analytical validation is a documented process that confirms an analytical procedure is suitable for its intended purpose, involving parameters such as specificity, accuracy, precision, linearity, range, and robustness. youtube.com For isolated natural products like this compound, this includes confirming its chemical structure and assessing its purity level.

Spectroscopic methods are widely used for the structural characterization and identification of this compound. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, helping to confirm the compound's structure. researchgate.netresearchgate.netnih.govnih.govchemohollic.comsfasu.edudiva-portal.org Characteristic chemical shifts and coupling constants in the NMR spectra serve as fingerprints for this compound. sfasu.edu

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. researchgate.netchemohollic.com The presence of a lactone C=O stretch around 1720 cm⁻¹ and aromatic C=C stretches around 1615 cm⁻¹ are characteristic of the coumarin structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and can also help detect impurities. researchgate.netnih.govdiva-portal.org GC-MS, as mentioned earlier, combines chromatographic separation with mass spectrometry for comprehensive analysis and purity assessment. smithers.comosram.comnist.govmdpi-res.com

Purity assessment is a critical aspect of quality control. Chromatographic techniques, particularly HPLC and GC-MS, are used to determine the purity of the isolated this compound. smithers.comnist.govinnovatechlabs.com HPLC methods can achieve high purity, often reported as >95%. GC-MS can detect and quantify trace impurities, providing a detailed profile of the sample's composition. smithers.comnist.govinnovatechlabs.com

Other analytical techniques that may be employed for quality control include melting point determination and solubility testing. Stability testing under varying conditions is also critical to ensure the quality of this compound over time.

Biosynthesis of Selinidin in Planta

Precursor Pathways and Enzymatic Transformations

The formation of the coumarin (B35378) scaffold, a defining feature of Selinidin, involves a series of enzymatic reactions starting from primary metabolism.

Role of the Shikimate Pathway in Coumarin Core Formation

The shikimate pathway is a crucial metabolic route in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids, including phenylalanine. rutgers.eduuzh.ch This pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate, ultimately leading to the production of chorismate. rutgers.edu Chorismate serves as a precursor for phenylalanine, which then enters the phenylpropanoid pathway, initiating the synthesis of various phenolic compounds, including coumarins. uzh.chwikipedia.org The shikimate pathway is essential as animals cannot synthesize these aromatic amino acids and must obtain them through their diet. uzh.ch

Phenylpropanoid Pathway and Umbelliferone (B1683723) Biosynthesis

The phenylpropanoid pathway is a major branch of plant secondary metabolism that utilizes phenylalanine (and in some cases, tyrosine) as a starting substrate. wikipedia.orgasm.org The initial step involves the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. wikipedia.orgresearchgate.net Cinnamic acid then undergoes hydroxylation catalyzed by cinnamate (B1238496) 4-hydroxylase to yield p-coumaric acid. wikipedia.orgwikipedia.org Further enzymatic modifications of p-coumaric acid lead to the formation of the central coumarin scaffold, umbelliferone (7-hydroxycoumarin). asm.orgwikipedia.org This process typically involves hydroxylation at the 2' position and subsequent lactonization. wikipedia.org Studies using Apiaceae cell cultures have served as model systems for investigating the biosynthetic and regulatory mechanisms involved in phenylpropanoid accumulation, including umbelliferone biosynthesis. nih.gov

The biosynthesis of umbelliferone from phenylalanine can be summarized in the following key steps:

StepEnzyme InvolvedSubstrateProduct
DeaminationPhenylalanine ammonia-lyase (PAL)PhenylalanineCinnamic acid
4-HydroxylationCinnamate 4-hydroxylaseCinnamic acidp-Coumaric acid
2'-Hydroxylation and LactonizationCinnamate/coumarate 2-hydroxylasep-Coumaric acidUmbelliferone

Enzymatic Steps in Dihydropyran Ring Formation (e.g., Prenyltransferases, Hydroxylases)

The formation of the dihydropyran ring, a characteristic structural feature of this compound, involves the prenylation of the coumarin core, specifically umbelliferone, followed by cyclization and further modifications. Prenyltransferases are enzymes that catalyze the attachment of isoprenoid groups to various acceptor molecules, including coumarins. The prenylation of umbelliferone at a specific position is a critical step in the biosynthesis of furanocoumarins and pyranocoumarins like this compound. Following prenylation, a series of enzymatic reactions, likely involving hydroxylases and cyclases, are required to form the closed dihydropyran ring system observed in this compound. While specific enzymes directly catalyzing the dihydropyran ring formation in this compound have not been extensively detailed in the provided search results, related studies on coumarin biosynthesis in plants suggest the involvement of cytochrome P450 enzymes in hydroxylation steps crucial for cyclization. researchgate.net Microbial biotransformation studies have also shown that enzymes, such as those from Aspergillus niger, can hydroxylate coumarin scaffolds at specific positions, which could be relevant to the formation of the dihydropyran ring precursors.

Investigation of Key Biosynthetic Enzymes and Genes

Research into the biosynthesis of this compound and related coumarins involves the identification and characterization of the enzymes catalyzing the biosynthetic steps and the study of the genes encoding these enzymes.

Biotransformation Studies Utilizing Microbial Systems

Microbial biotransformation offers an alternative approach for modifying chemical compounds, including natural products like this compound or its precursors dntb.gov.uacsjmu.ac.in. This method leverages the enzymatic machinery of microorganisms to perform specific structural alterations cnr.it.

Hydroxylation Reactions by Microorganisms (e.g., Aspergillus niger)

Microbial systems, particularly Aspergillus niger, have been shown to hydroxylate coumarin scaffolds. This hydroxylation at the C-8 position is considered a critical step for the subsequent formation of the dihydropyran ring found in compounds like this compound . Aspergillus niger is a well-studied filamentous fungus known for its diverse metabolic capabilities and is widely used in industrial biotechnology for producing enzymes and organic acids nih.govmdpi.com.

Research indicates that Aspergillus niger can perform regioselective hydroxylation reactions on coumarin substrates. For example, fermentation with Aspergillus niger at 28°C for 72 hours has been reported to produce 8-hydroxycoumarin (B196171) with 89% regioselectivity . This suggests the potential of this microorganism to introduce hydroxyl groups at specific positions on coumarin structures, which could be relevant to the biosynthesis or modification of this compound precursors.

Chemo-Enzymatic Approaches to this compound Precursors

Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations to synthesize complex molecules beilstein-journals.orgresearchgate.net. This approach can be particularly useful for producing precursors with high regio- and stereoselectivity, which can be challenging to achieve using purely chemical methods rsc.orgfrontiersin.org.

While specific chemo-enzymatic routes explicitly detailing the synthesis of this compound precursors are not extensively documented in the provided search results, the principles of chemo-enzymatic synthesis are applicable. For instance, studies on the synthesis of other natural products and their derivatives have utilized enzymes like lipases for epoxidation and hydrolysis steps, followed by microbial oxidation frontiersin.orgnih.gov.

The biosynthesis of coumarins in plants involves enzymes from pathways like the shikimate pathway mdpi.comresearchgate.net. Chemo-enzymatic strategies could potentially mimic or leverage these natural enzymatic steps to synthesize intermediates relevant to this compound. For example, enzymatic steps could be employed to introduce functional groups or create specific chiral centers present in this compound's structure. The dihydropyran ring in this compound is formed through the cyclization of prenylated intermediates . Chemo-enzymatic approaches could potentially focus on the enzymatic prenylation of coumarin scaffolds or the enzymatic cyclization of prenylated precursors.

Research into the microbial transformation of related compounds, such as prenylated chalcones from Angelica keiskei, suggests the potential for microbial systems to modify structures similar to this compound's precursors thegoodscentscompany.comjst.go.jpfx361.cc.

Further research is needed to specifically delineate and optimize chemo-enzymatic pathways for the efficient synthesis of this compound precursors.

Chemical Synthesis and Derivatization Strategies for Selinidin and Analogues

Modular Synthetic Routes to the Coumarin (B35378) Skeleton

The core benzopyrone structure of coumarins is typically assembled through condensation reactions. ontosight.aiencyclopedia.pub

Pechmann Condensation and Related Reactions

The Pechmann condensation is a widely used method for synthesizing coumarins. wikipedia.orgarkat-usa.orgorganic-chemistry.orgresearchgate.netrsc.org This reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net The mechanism generally proceeds via an esterification or transesterification step, followed by an intramolecular cyclization analogous to a Friedel-Crafts alkylation, and finally dehydration to form the coumarin ring. wikipedia.org

Various acidic catalysts can be employed in the Pechmann condensation, including sulfuric acid, organic acids, and metallic Lewis acids. arkat-usa.orgresearchgate.net While concentrated sulfuric acid is a traditional catalyst, it can lead to by-products and corrosion issues. arkat-usa.org Efforts have been made to find alternative, more environmentally benign catalysts and conditions, such as using solid acids or performing the reaction under solvent-free conditions, sometimes assisted by microwave irradiation. arkat-usa.orgresearchgate.netrsc.org

Research has explored different reaction conditions and catalysts for the Pechmann condensation to optimize yield and purity. For instance, a study investigated the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776) using sulfuric acid, achieving a 72% yield under specific conditions.

Construction of the Benzopyrone Core

The benzopyrone core (1,2-benzopyrones or 2H- benzopyran-2-ones) is the fundamental structural unit of coumarins. encyclopedia.pubnih.govresearchgate.net Its construction is the initial step in the synthesis of Selinidin and related compounds. ontosight.ai Beyond the Pechmann condensation, other synthetic methods exist for building the benzopyrone framework, often involving multi-step organic synthesis approaches including condensation reactions and substitutions. ontosight.aiontosight.ai

Functionalization and Cyclization Approaches for the Dihydropyran Ring

The dihydropyran ring, a key feature of this compound's structure, is typically introduced through the cyclization of prenylated intermediates.

Cyclization of Prenylated Intermediates

Prenylated coumarins are precursors for the formation of the dihydropyran ring. scielo.brnih.gov Cyclization of these intermediates leads to the formation of dihydropyranocoumarins like this compound. scielo.brdicp.ac.cn This process can be acid-catalyzed. For example, the treatment of 7-hydroxycoumarin with 3-methyl-2-butenal (B57294) in acetic acid can yield the dihydropyran ring via acid-catalyzed cyclization. Enzymatic cyclization of ortho-prenylated phenols has also been studied for related compounds, suggesting potential pathways involving microsomal monooxygenases and epoxy intermediates. tandfonline.com

Stereoselective Synthesis of the Dihydropyran Moiety

Achieving stereoselectivity in the formation of the dihydropyran ring is crucial for synthesizing specific isomers of this compound and its analogues. While general methods for synthesizing 3,4-dihydro-2H-pyrans exist, including those involving asymmetric catalysis, specific detailed research findings on the stereoselective synthesis of the dihydropyran moiety within the this compound framework are less extensively detailed in the provided search results. uea.ac.ukorganic-chemistry.org However, studies on related pyranocoumarins highlight the importance of controlling stereochemistry. uea.ac.ukresearchgate.net

Development of Chemo-Enzymatic and Biocatalytic Synthesis Methods

Biocatalysis and chemo-enzymatic approaches offer environmentally friendly alternatives to traditional chemical synthesis for coumarin derivatives. iajesm.inespublisher.commdpi.comacs.orgespublisher.comnih.govmdpi.commdpi.com Enzymes can catalyze reactions under mild conditions with high specificity, including regioselectivity and stereoselectivity, which is particularly useful for complex coumarin structures. iajesm.in

Various enzyme classes, such as oxidoreductases and hydrolases, have been utilized in the synthesis of coumarin derivatives. iajesm.in For instance, cytochrome P450 enzymes are used for regioselective hydroxylation of aromatic rings, a significant step in coumarin synthesis. iajesm.in Biocatalytic methods have been explored for transformations of coumarins, such as the microbial reduction of the double bond in coumarin to produce dihydrocoumarin (B191007). mdpi.com

Chemo-enzymatic synthesis combines chemical and enzymatic steps. This approach has been applied to modify coumarin structures, such as the N7-coumarin modification of 5' caps (B75204) using methyltransferases. nih.govresearchgate.net While the provided results mention the application of biocatalysts like fruit juices in the synthesis of bis-coumarins, demonstrating the use of natural catalysts under mild conditions, specific detailed studies on the chemo-enzymatic or biocatalytic synthesis routes specifically for this compound are not prominently featured. espublisher.comespublisher.com However, the general principles and demonstrated utility of these methods in coumarin chemistry suggest their potential applicability to this compound synthesis. iajesm.inacs.orgmdpi.commdpi.comnih.gov

Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

The design and synthesis of this compound analogues and derivatives are crucial for understanding the relationship between their chemical structure and biological activity (SAR). This compound is a coumarin derivative featuring a fused benzopyrone core and a dihydropyran ring with substituents . Its molecular structure includes hydroxyl and methoxy (B1213986) groups . Modifications to different parts of the this compound structure can lead to compounds with altered or enhanced biological properties.

Synthetic routes to this compound emphasize modular strategies to construct its coumarin core and functionalize the dihydropyran ring . The benzopyrone skeleton, common to coumarins, can be synthesized via the Pechmann condensation, involving the reaction of resorcinol derivatives with β-ketoesters in the presence of acidic catalysts like sulfuric acid .

Studies on other furanocoumarins and related coumarin derivatives provide insights into potential strategies for designing this compound analogues. For instance, research on 9-hydroxy-1H-benzo[f]chromene derivatives has shown that substitutions on the phenyl ring of the 1H-benzo[f]chromene nucleus, along with the presence of a bromine atom at the 8-position, can increase activity against certain cell lines researchgate.net. Similarly, studies on pyranocoumarins suggest that the presence of amino groups in their structure can be related to anti-inflammatory activity nih.gov. These findings indicate that modifications to the aromatic rings and the dihydropyran moiety of this compound could be key areas for analogue synthesis aimed at SAR studies.

The synthesis of analogues often involves modifying existing functional groups or introducing new ones. For example, oxidation, reduction, and substitution reactions can be employed to alter the coumarin nucleus or other functional groups within the molecule, leading to the formation of new derivatives . The introduction of different side chains is a common strategy in SAR studies, as demonstrated in the synthesis of trioxatriangulene derivatives where varying side chains impacted antiproliferative activity rsc.org.

Detailed research findings on the synthesis and SAR of this compound specifically are less extensively documented in the provided results compared to other coumarin or chalcone (B49325) derivatives. However, the principles applied to related structures, such as the synthesis of xanthoangelol (B1683599) B fragments to understand SAR acs.org and the synthesis of benzylideneacetophenones derivatives with varying substituents to study their activities nih.gov, are applicable. These studies highlight the importance of targeted synthesis to create a library of compounds with systematic structural variations.

While specific data tables detailing the synthesis and activity of numerous this compound analogues were not found within the provided text snippets, the general approach to SAR studies in similar compound classes involves:

Identifying key structural features: Analyzing the core structure of this compound and identifying positions amenable to modification.

Designing analogues: Planning synthetic routes to introduce specific substituents or modify functional groups at these positions.

Synthesizing the compounds: Executing the chemical reactions to produce the designed analogues.

Biological evaluation: Testing the synthesized compounds in relevant biological assays to determine their activity.

Analyzing SAR: Correlating the structural variations with the observed biological activities to understand which parts of the molecule are important for activity.

The synthesis of chiral coumarin compounds, including natural products like (-)-lomatin and trans-khellactone, has been achieved using asymmetric epoxidation catalyzed by iminium salts, suggesting potential asymmetric synthesis approaches for chiral this compound analogues uea.ac.uk.

Methodological Considerations for Industrial-Scale Production (Excluding Yield and Cost Analysis)

Scaling up the production of this compound from laboratory-scale synthesis or natural extraction to an industrial scale involves several methodological considerations beyond just yield and cost. These considerations primarily focus on efficiency, reproducibility, safety, environmental impact, and regulatory compliance.

For natural extraction, which is a primary method for obtaining this compound from plants like Selinum vaginatum or Angelica keiskei, industrial scale requires optimizing the extraction process to handle large quantities of plant material . This involves efficient methods for drying and powdering the roots, followed by large-volume solvent extraction using appropriate solvents like petroleum ether and ethyl acetate (B1210297) . Subsequent chromatographic purification steps, such as large-scale silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), need to be optimized for throughput and efficiency while maintaining the required purity (>95%) . The scale of these purification techniques needs to be significantly increased, which may involve larger columns, automated systems, and continuous chromatography methods.

Chemical synthesis, while potentially offering a more controlled and scalable production route, also presents challenges at the industrial level. The Pechmann condensation, a method for forming the coumarin core, involves acidic catalysts , and scaling this reaction requires careful consideration of reactor size, mixing, heat removal, and handling of corrosive substances. Modular synthetic strategies, as mentioned for this compound synthesis , can be advantageous for large-scale production as they allow for the synthesis of intermediates in separate, optimized steps.

Industrial-scale synthesis necessitates robust and reproducible reaction conditions. This includes sourcing large quantities of starting materials of consistent quality, optimizing reaction temperatures and pressures, and minimizing the formation of byproducts . Efficient separation and purification techniques are critical at this scale. Methods like crystallization, distillation, or large-scale preparative chromatography are employed to isolate the final product with high purity. The choice of purification method depends on the physical and chemical properties of this compound and its impurities.

Process control and monitoring are essential for industrial production to ensure consistency and quality. This involves implementing in-process analytical methods to track the progress of reactions and the purity of intermediates and the final product . Techniques such as large-scale HPLC or gas chromatography (GC) coupled with appropriate detectors are used for this purpose.

Environmental considerations are increasingly important in industrial chemical synthesis. This includes minimizing waste generation, using environmentally friendly solvents where possible, and developing energy-efficient processes. The safe handling and disposal of chemicals and waste materials are paramount.

Regulatory compliance is another critical aspect of industrial-scale production, particularly if this compound or its derivatives are intended for pharmaceutical or other regulated applications. This involves adhering to Good Manufacturing Practices (GMP) guidelines, ensuring the quality and traceability of raw materials and the final product, and maintaining detailed documentation of the entire production process.

Emerging methodologies, such as enzymatic or biocatalytic approaches, could potentially offer more sustainable and selective routes for this compound production or the synthesis of specific analogues in the future . These methods often operate under milder conditions and can reduce the need for harsh chemicals, which is beneficial for large-scale processes.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound668079
Coumarin5281616
Resorcinol5053
Ethyl acetoacetate10971
Sulfuric acid1118
Angelicin10658
Columbianetin150888
Sphondin108104
Xanthoangelol B11865013
Umbelliferone (B1683723)5281615
Isopimpinellin3792
Phellopterin17466
Xanthyletin8458
Cardamonin641785
Bergamottin10772
Dihydroxybergamottin123881
(-)-Lomatin6433333
trans-Khellactone123067
Praeruptorin A164734
Xanthoangelol5281657
4-hydroxyderricin5281799
Laserpitin164733
Isolaserpitin102097509

Structural Elucidation and Advanced Characterization of Selinidin and Its Analogues

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon atom environments and their connectivity. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely applied.

¹H NMR spectra reveal the number of distinct hydrogen environments, their relative proportions (integration), their chemical shifts (indicating electronic environment), and their coupling patterns (providing information about adjacent protons). For coumarin (B35378) derivatives like selinidin, characteristic signals are observed for the protons on the α-pyrone ring and the aromatic benzene (B151609) ring clockss.org. For example, a study on a related dihydropyranocoumarin showed doublets in the ¹H NMR spectrum at δ 6.18 and 7.92 ppm with a coupling constant of 9.4 Hz, characteristic of H-3 and H-4 protons of the α-pyrone ring clockss.org. Singlets at δ 7.44 and 6.73 ppm were assigned to H-5 and H-8 of the benzene ring, indicating substitution at C-6 and C-7 clockss.org.

¹³C NMR spectroscopy provides information about the carbon skeleton. The number of signals indicates the number of unique carbon atoms. Chemical shifts in ¹³C NMR are particularly useful for identifying different types of carbon atoms, such as carbonyl carbons, aromatic carbons, and aliphatic carbons clockss.org. DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C) researchgate.net.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting vibrations of chemical bonds. Characteristic absorption bands in the IR spectrum provide clues about the presence of specific groups like hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). For coumarin derivatives, a strong absorption band is expected for the lactone carbonyl group benchchem.com. A study on a related compound showed IR absorption bands at 1706 cm⁻¹ (lactone C=O) and 1627 cm⁻¹ (aromatic C=C) clockss.org. Another source indicates a lactone C=O absorption at 1720 cm⁻¹ and aromatic C=C at 1615 cm⁻¹ for this compound benchchem.com. The presence of hydroxyl groups would be indicated by a broad band in the 3200-3600 cm⁻¹ region clockss.orgmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting conjugated systems, such as the aromatic and α-pyrone rings present in coumarin derivatives. The absorption maxima (λmax) in the UV-Vis spectrum provide information about the extent of conjugation. For a related dihydropyranocoumarin, UV absorption maxima were observed at 322.0 nm and 255.2 nm clockss.org. These values are characteristic of the coumarin chromophore.

Mass Spectrometry (MS, HR-ESI-MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help in determining the elemental composition and structural fragments. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the exact molecular formula lehigh.edu. The molecular ion peak (M⁺ or [M+H]⁺) corresponds to the molecular weight of the compound lehigh.eduegyankosh.ac.in. Fragmentation patterns observed in the MS spectrum can be correlated with specific structural features, aiding in the confirmation of the proposed structure egyankosh.ac.in.

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods are powerful for determining the planar structure of a molecule, X-ray crystallography is the definitive technique for determining the three-dimensional structure and, crucially, the absolute configuration of chiral centers researchgate.netspringernature.comresearchgate.net. For crystalline compounds, X-ray diffraction data can be used to construct an electron density map, from which the positions of atoms can be determined springernature.com. The absolute configuration of enantiopure compounds can be determined by analyzing the differences in intensity of Bijvoet pairs, a phenomenon caused by anomalous dispersion researchgate.netresearchgate.net. This is particularly important for chiral natural products like this compound, where the biological activity may be dependent on the specific stereochemistry researchgate.net. Obtaining high-quality single crystals can be a challenge for some natural products researchgate.net.

Chromatographic Methods for Purity and Identity Verification

Chromatographic techniques are essential for the isolation, purification, and analysis of natural products. They are used to separate the target compound from complex mixtures found in plant extracts and to assess its purity and confirm its identity ajprd.comijpsjournal.com.

Commonly used chromatographic methods include Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) ajprd.comijpsjournal.com. TLC is often used for rapid monitoring of reaction progress and assessing the purity of samples ajprd.comijpsjournal.com. Column chromatography is employed for the separation and purification of larger quantities of compounds ajprd.com. HPLC is a highly versatile and sensitive technique widely used for analytical and preparative separations, purity assessment, and quantitative analysis ajprd.comnih.gov. The retention time of a compound in a specific chromatographic system serves as a valuable parameter for identity verification by comparison with a standard sample ajprd.com. HPLC coupled with a diode array detector (HPLC-DAD) allows for the acquisition of UV-Vis spectra of eluting compounds, providing additional data for identity confirmation nih.gov.

These chromatographic methods, in combination with spectroscopic techniques, provide a comprehensive approach to the isolation, purification, structural elucidation, and characterization of this compound and its analogues.

Stereochemical Analysis and Chiral Separation Techniques

The stereochemical characterization of this compound and its analogues is essential for understanding their properties and biological roles. Techniques such as optical rotation, Nuclear Magnetic Resonance (NMR) spectroscopy, Electronic Circular Dichroism (ECD), and X-ray crystallography are employed for this purpose researchgate.netresearchgate.netsydney.edu.au.

Optical rotation measurements provide a bulk property indicating the presence and net effect of chiral molecules in a sample sydney.edu.auwikipedia.org. Specific rotation ([α]D) is a standardized value used to characterize optically active compounds wikipedia.org.

NMR spectroscopy, particularly 2D NMR techniques like NOESY, can provide information about the spatial proximity of protons, which helps in assigning relative configurations of chiral centers researchgate.net.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, especially when combined with computational methods like Density Functional Theory (DFT) calculations researchgate.netyoutube.comyoutube.comyoutube.com. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample youtube.comyoutube.com.

X-ray crystallography is considered a definitive method for establishing the absolute configuration of a compound, provided that suitable single crystals can be obtained researchgate.netresearchgate.net. The crystal structure of this compound has been determined, revealing its molecular conformation and intermolecular interactions researchgate.net.

Chiral separation techniques are indispensable for isolating and analyzing individual stereoisomers from mixtures, which is often necessary for biological evaluation and further study chromatographyonline.comchemistrydocs.com. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for the enantioseparation of chiral compounds, including coumarins chromatographyonline.comresearchgate.netmdpi.com. Various types of CSPs, such as polysaccharide-based phases, are effective in resolving enantiomers based on selective interactions chromatographyonline.commdpi.com.

Supercritical Fluid Chromatography (SFC) is another chromatographic technique that can be applied to the separation of chiral compounds researchgate.netepdf.pubresearchgate.net. SFC offers advantages such as faster separations and the use of less organic solvent compared to traditional HPLC researchgate.net.

Studies on this compound and its analogues have utilized these techniques to characterize their stereochemistry. For instance, the absolute configuration of certain dihydropyranocoumarins, structurally related to this compound, has been established using a combination of methods including partial hydrolysis, the Mosher method, X-ray crystallography, and ECD spectroscopy researchgate.net. Chiral HPLC-MS/MS analysis has also been employed for the analysis of enzymatic hydrolysis products of optical isomers of related compounds researchgate.net.

The relative configuration of chiral centers in some dihydropyranocoumarins has been determined based on coupling constants in their ¹H-NMR spectra clockss.org. For example, a large coupling constant between specific protons in a dihydropyran ring indicated a trans relative configuration clockss.org.

While specific detailed data tables solely focused on the chiral separation of this compound itself were not extensively found in the provided snippets, the application of these techniques to related coumarins highlights the methodologies applicable to this compound and its analogues. The successful enantioseparation of related chiral coumarins using techniques like chiral HPLC demonstrates the feasibility of applying similar approaches for the stereochemical analysis and separation of this compound.

Mechanistic Studies of Selinidin S Biological Activities at Cellular and Molecular Levels

Modulation of Cellular Signaling Pathways

Selinidin exerts its effects by intervening in the intricate signaling cascades that govern cellular activation, particularly in immune cells like mast cells.

Research has demonstrated that this compound effectively suppresses the activation of mast cells mediated by the high-affinity IgE receptor, FcεRI. nih.govjst.go.jp This receptor plays a pivotal role in initiating allergic responses. When antigens bind to IgE molecules already attached to FcεRI on the mast cell surface, it triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators. nih.govmdpi.comescholarship.org this compound has been shown to attenuate mast cell degranulation following the engagement of FcεRI with IgE and an antigen. nih.govjst.go.jp It is important to note that this compound achieves this without affecting the binding of IgE to the FcεRI receptor itself, suggesting that its inhibitory action occurs at downstream points in the signaling pathway. nih.govjst.go.jp

Biochemical analyses have revealed that this compound's inhibitory effects on the FcεRI signaling pathway are associated with a decrease in the phosphorylation of several key signaling molecules. nih.govjst.go.jp Phosphorylation is a critical step in the activation of many proteins in signaling cascades. This compound has been observed to reduce the phosphorylation of:

Phospholipase C-gamma1 (PLCγ1): This enzyme is crucial for the downstream signaling that leads to the release of intracellular calcium and the activation of protein kinase C, both of which are essential for mast cell degranulation. nih.gov

p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is involved in the production of pro-inflammatory cytokines. nih.govjst.go.jpnih.govnih.gov

IκB-alpha (IκBα): The phosphorylation and subsequent degradation of IκBα are key steps in the activation of the transcription factor NF-κB, which regulates the expression of genes involved in inflammation. nih.govjst.go.jp

By diminishing the phosphorylation of these critical molecules, this compound effectively dampens the intracellular signals that lead to mast cell activation and the subsequent inflammatory response. nih.govjst.go.jp

Impact on Cellular Responses

The modulation of cellular signaling pathways by this compound translates into tangible effects on cellular responses, most notably the attenuation of mast cell-mediated inflammation.

A primary function of activated mast cells is degranulation, the process of releasing pre-formed inflammatory mediators stored in granules. mdpi.com this compound has been shown to significantly attenuate this process. nih.govjst.go.jp The release of β-hexosaminidase, a marker of mast cell degranulation, is notably reduced in the presence of this compound following FcεRI stimulation. nih.govjst.go.jpnih.gov

Beyond inhibiting the release of pre-formed mediators, this compound also suppresses the synthesis and production of newly formed pro-inflammatory mediators. nih.govjst.go.jp These mediators play a crucial role in sustaining and amplifying the inflammatory response. core.ac.uknih.govdoctaris.comresearchgate.net Specifically, this compound has been found to inhibit the production of:

Leukotriene C4 (LTC4): A potent lipid mediator that contributes to bronchoconstriction and vascular permeability. nih.govjst.go.jpnih.gov

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in a wide range of systemic inflammatory responses. nih.govjst.go.jpnih.gov

The suppressive effect of this compound on these key inflammatory molecules underscores its potential as a modulator of allergic and inflammatory conditions. nih.govjst.go.jp

Effects of this compound on Mast Cell Responses
Cellular ResponseMediator/MarkerEffect of this compound
Mast Cell Degranulationβ-hexosaminidaseAttenuation of release
Pro-Inflammatory Mediator ProductionLeukotriene C4 (LTC4)Suppression of synthesis
Tumor Necrosis Factor-alpha (TNF-α)Suppression of production

Interaction with Specific Molecular Targets

Current scientific literature primarily details the effects of this compound on signaling pathways and cellular responses. At present, there is a lack of specific research findings identifying the direct molecular targets with which this compound interacts to elicit its biological effects. Further investigation is required to elucidate the precise proteins or other molecules that this compound binds to in order to initiate its modulatory actions on the FcεRI signaling pathway.

Receptor Binding Studies (e.g., FcεRI, STING, CYP)

FcεRI Receptor:

This compound has been observed to modulate signaling pathways downstream of the high-affinity IgE receptor, FcεRI. nih.govmdpi.com Studies have shown that this compound can attenuate mast cell degranulation when these cells are activated through the binding of IgE and a specific antigen to the FcεRI receptor. nih.govmdpi.com This effect is not due to the inhibition of IgE binding to the receptor itself. nih.govmdpi.com Instead, this compound appears to interfere with multiple steps within the FcεRI-dependent signaling cascade. nih.govmdpi.com

Biochemical analyses have revealed that this compound treatment leads to a decrease in the phosphorylation of key signaling molecules such as phospholipase C-gamma1 (PLC-γ1), p38 mitogen-activated protein kinase (p38 MAPK), and IκB-α following FcεRI stimulation. nih.govmdpi.com By inhibiting the phosphorylation of these downstream targets, this compound effectively suppresses the activation of mast cells. nih.govmdpi.com This, in turn, reduces the release of inflammatory mediators like β-hexosaminidase, the synthesis of leukotriene C4, and the production of tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com

STING and CYP Receptors:

Currently, there is no publicly available scientific literature detailing direct receptor binding studies of this compound with the STING (Stimulator of Interferon Genes) or Cytochrome P450 (CYP) receptors.

Enzyme Inhibition Profiling (e.g., Topoisomerase II, DNA Methyltransferase1, COX-2, 5-Lipoxygenase, SGLT1/2)

SGLT1/2:

The inhibitory activity of this compound against the sodium-glucose cotransporters SGLT1 and SGLT2 has been investigated. In comparative studies with other compounds, this compound demonstrated minimal inhibition of both SGLT1 and SGLT2, with reported inhibition percentages of 12% and 25%, respectively, at a concentration of 50 μmol/L. This level of inhibition is considered low, particularly when compared to potent inhibitors.

Table 1: Inhibitory Activity of this compound on SGLT1 and SGLT2

EnzymeInhibition Percentage (at 50 μmol/L)
SGLT112%
SGLT225%

Topoisomerase II, DNA Methyltransferase 1, COX-2, and 5-Lipoxygenase:

As of the latest available scientific literature, there are no specific studies that have profiled the inhibitory activity of this compound against Topoisomerase II, DNA Methyltransferase 1 (DNMT1), Cyclooxygenase-2 (COX-2), or 5-Lipoxygenase (5-LOX).

Investigation of Other Cellular Mechanisms

Induction of Cell Cycle Arrest

There is currently no direct scientific evidence from published studies to indicate that this compound induces cell cycle arrest in any phase of the cell cycle.

Modulation of Apoptotic Pathways and Caspase Activation

Specific investigations into the effects of this compound on apoptotic pathways and the activation of caspases have not been reported in the available scientific literature.

Effects on Reactive Oxygen Species (ROS) Accumulation

The direct effects of this compound on the accumulation or reduction of reactive oxygen species (ROS) within cells have not been specifically documented in published research.

Influence on Mitochondrial Membrane Potential

There are no available scientific studies that have specifically examined the influence of this compound on the mitochondrial membrane potential.

Preclinical Pharmacological Investigations of Selinidin

In Vitro Studies on Diverse Cell Lines

In vitro studies have utilized a variety of cell lines to investigate the effects of Selinidin at the cellular level. These models provide controlled environments to assess the compound's impact on specific cellular processes relevant to disease.

Use of Bone Marrow-Derived Mast Cells (BMMCs)

Bone marrow-derived mast cells (BMMCs) are frequently employed as a model system to study the role of mast cells in health and disease mdpi.com. This compound has been shown to attenuate the release of β-hexosaminidase from BMMCs stimulated by antigen researchgate.netnih.gov. It also reduced the production of proinflammatory mediators such as leukotriene C4 (LT C4) and tumor necrosis factor-alpha (TNF-α) in these cells researchgate.netnih.gov. Further biochemical analyses indicated that this compound decreases the phosphorylation of phospholipase C-gamma1 (PLCγ-1), p38 mitogen-activated protein kinase (p38 MAPK), and IκB-alpha (IκB-α) upon FcεRI stimulation researchgate.net. These findings suggest that this compound suppresses IgE-mediated mast cell activation by inhibiting multiple steps of the FcεRI-dependent signaling pathways researchgate.net.

Studies on Rat Basophilic Leukemia (RBL-2H3) Cells

The RBL-2H3 cell line is a commonly used histamine-releasing cell line in inflammation, allergy, and immunological research nih.gov. This compound has demonstrated an inhibitory effect on the degranulation of RBL-2H3 cells following engagement of the Fcε receptor type I with IgE and antigen researchgate.netresearchgate.net. This inhibitory effect was observed in a concentration-dependent manner nih.gov. Studies have shown that this compound modulates Fcε receptor type I mediated signaling without preventing IgE-Fcε receptor type I binding or cell surface Fcε receptor type I expression researchgate.net.

Evaluation in Various Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2, A549, HL-60)

While the provided search results primarily highlight this compound's effects on mast cells, research on other compounds has utilized various human cancer cell lines, including MCF-7, HCT-116, and HepG-2, to assess potential anticancer activity nih.govresearchgate.net. For instance, studies on other natural compounds have investigated their anti-proliferation effects on human breast cancer MCF-7 cells and human colon cancer HCT-116 cells researchgate.net. The HepG2 cell line has also been used in studies evaluating the anticancer activity of various extracts nih.gov. Although specific data on this compound's effects on A549 and HL-60 cell lines were not prominently found in the initial search, these cell lines are commonly used in cancer research for evaluating the effects of various compounds.

Application of 2D and 3D Cell Culture Models

Preclinical studies often utilize both two-dimensional (2D) and three-dimensional (3D) cell culture models. While 2D cultures are simpler and offer higher throughput, 3D models are considered to more closely mimic the in vivo environment, providing better insights into cell-cell and cell-matrix interactions, as well as drug response upmbiomedicals.comarchivesofmedicalscience.comnih.govresearchgate.net. 3D cell cultures can replicate aspects of native tissues, including their architecture and the presence of gradients nih.govfrontiersin.org. This makes them valuable tools for drug discovery and cancer research, potentially offering more predictive power than 2D models before moving to in vivo studies upmbiomedicals.comfrontiersin.orgnc3rs.org.uk. While the provided search results detail the use of 2D cultures for this compound studies on mast cells, the application of 3D models for evaluating this compound's effects on various cell types, including cancer cells, represents a potential avenue for future research to gain more physiologically relevant data.

In Vivo Studies Using Non-Human Animal Models

In vivo studies using non-human animal models are crucial for evaluating the systemic effects and anti-inflammatory activities of compounds like this compound in a complex biological system.

Assessment of Anti-Inflammatory Activities in Rodent Models (General)

This compound has been shown to suppress allergic inflammatory responses in mast cells, suggesting potential anti-inflammatory properties in vivo . Research has explored the role of this compound in treating allergic conditions in animal models, where its administration resulted in reduced symptoms associated with allergic inflammation . While specific detailed data on this compound's anti-inflammatory activity in rodent models from the initial search results are linked to its effects on mast cell activation researchgate.netsci-hub.se, general rodent models of inflammation, such as carrageenan-induced paw edema in rats and mice, are widely used to assess the anti-inflammatory activity of compounds publichealthtoxicology.complos.org. Studies on other compounds have demonstrated anti-inflammatory effects in these models by reducing edema and inflammatory cell infiltration plos.org. The anti-inflammatory activity of various phenolic acids has also been studied in carrageenan-induced rat paw edema and TPA-induced mouse ear edema models nih.gov. These general rodent models provide valuable insights into the in vivo anti-inflammatory potential of compounds.

Pharmacodynamic Characterization in Animal Systems (General)

Pharmacodynamics (PD) is the study of how a drug affects the body, focusing on its mechanism of action and the resulting physiological effects. allucent.com Preclinical PD studies in animal systems are conducted in vivo to understand the interaction between the compound and its target within a living organism. allucent.comreactionbiology.com These studies help to optimize dose selection and provide insights into safety. allucent.com

This compound has been shown to exert its effects by inhibiting multiple steps in certain signaling pathways. For instance, it suppresses IgE-mediated mast cell activation by inhibiting Fc epsilonRI signaling pathways, thereby potentially mitigating allergic inflammation. This involves decreasing the phosphorylation of phospholipase C-gamma1 and p38 mitogen-activated protein kinase.

In in vivo studies, pharmacodynamic endpoints can be assessed by isolating organs or tumor tissue at the end of a study and testing for biomarkers, functional readouts, and efficacy on the target molecule. reactionbiology.com Various techniques, including Western Blotting, ELISA, and immunohistochemistry, can be used to quantify PD markers. reactionbiology.com

Preclinical Efficacy Studies (Excluding Human Trial Data)

Preclinical efficacy studies aim to evaluate the potential therapeutic effects of a compound in animal models of disease, excluding data from human clinical trials. plos.org These studies are essential for providing evidence to support the potential benefit of a compound before it is tested in humans. humanspecificresearch.org

Research findings indicate that this compound exhibits certain biological activities that may have therapeutic potential. For example, its ability to suppress IgE-mediated mast cell activation suggests a potential role in treating allergic reactions and other inflammatory conditions. Additionally, this compound has demonstrated hepatoprotective effects, which may involve interactions with cytochrome P450 (CYP) and STING receptors.

Preclinical efficacy studies often involve assessing the compound's effect on disease progression or specific biomarkers in animal models. While specific detailed data tables from animal efficacy studies on this compound were not extensively found in the provided search results, the reported biological activities in animal systems (such as the inhibition of mast cell activation and hepatoprotective effects) represent findings from preclinical investigations.

Comparative Pharmacological Profiling with Related Compounds

This compound belongs to the coumarin (B35378) class of compounds and shares a common benzopyrone skeleton with other coumarin derivatives. Comparative pharmacological profiling involves analyzing the structural and functional similarities and differences between this compound and related compounds to understand its unique properties and potential advantages or disadvantages.

Related coumarin derivatives include Dihydrosamidin, Umbelliferone (B1683723), Osthole, Imperatorin, and Psoralen. wikipedia.orgfishersci.cauni.luwikipedia.orgfishersci.caxenbase.orglatoxan.comctdbase.org

A comparative analysis can consider structural differences and their potential impact on pharmacological properties. For instance, Dihydrosamidin, a dihydrocoumarin (B191007) with a furan (B31954) ring substitution, has been noted to have lower oral bioavailability than this compound due to reduced solubility. Umbelliferone is a simpler coumarin structure. Osthole is another coumarin derivative found in plants like Cnidium monnieri and Angelica species. wikipedia.orgfishersci.ca Imperatorin is a furocoumarin isolated from various plants, including Angelica archangelica. wikipedia.orgdarwin-nutrition.fr Psoralen is also a furocoumarin and the parent compound of this family. thegoodscentscompany.com

Pharmacological comparisons can involve evaluating the activities of these related compounds in similar biological assays or animal models. For example, Imperatorin has shown anti-inflammatory activity and can induce apoptosis in certain cancer cells in vitro. wikipedia.orgthegoodscentscompany.com Psoralen is known for its use in PUVA therapy due to its photosensitizing properties and ability to intercalate into DNA. xenbase.orgthegoodscentscompany.com Osthole has been reported to have antifungal and antipruritic activities and is a reported TRPV3 channel blocker. nih.govguidetoimmunopharmacology.org

While a direct, comprehensive head-to-head comparative pharmacological profiling of this compound with a wide range of related compounds in a single study was not detailed in the provided search results, the classification of this compound within the coumarin family and the reported activities of related compounds highlight the context of its pharmacological profile within this class. wikipedia.orgfishersci.cauni.luwikipedia.orgfishersci.caxenbase.orglatoxan.comctdbase.orgthegoodscentscompany.comnih.govguidetoimmunopharmacology.org

Structure Activity Relationship Sar Studies of Selinidin and Its Analogues

Design Principles for Selinidin Derivative Synthesis

The synthesis of coumarin (B35378) derivatives, including those structurally related to this compound, often involves modular strategies to construct the benzopyrone core and functionalize the attached rings. The benzopyrone skeleton can be formed via reactions such as the Pechmann condensation, involving resorcinol (B1680541) derivatives and β-ketoesters under acidic conditions. While specific design principles for synthesizing this compound derivatives are not extensively detailed in the provided results, the synthesis of related coumarins and chromene derivatives highlights approaches involving the functionalization of the core structure and appended rings to explore SAR. researchgate.netresearchgate.net The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification techniques.

Impact of Functional Group Modifications on Potency and Selectivity

Modifications to the functional groups of this compound and its analogues have been shown to impact their biological potency and selectivity. nih.gov While comprehensive data tables covering a wide range of this compound derivatives are not available in the provided snippets, some specific examples illustrate these effects.

Influence of Alkene Substitutions

The presence of alkene substitutions on the dihydropyran ring significantly influences the activity of pyranocoumarins against targets like SGLT1 and SGLT2. This compound, which lacks an alkene substitution at the C-10' position, showed minimal inhibition of SGLT1 and SGLT2 (12% and 25% inhibition, respectively). nih.gov In contrast, other pyranocoumarins with alkene substitutions or different functionalization patterns exhibited varying degrees of SGLT inhibition. nih.gov This suggests that the alkene functionality or substituents at positions like C-10' play a critical role in the interaction with SGLT transporters.

Effects of Substitutions on the Phenyl Ring

While direct SAR data on modifications to the phenyl ring of this compound is limited in the provided results, studies on related scaffolds highlight the importance of phenyl ring substitutions for biological activity. researchgate.netnih.govnih.gov For instance, investigations into benzo[f]chromene derivatives showed that substitution on the phenyl ring of the 1H-benzo[f]chromene nucleus, particularly with a bromine atom at the 8-position, increased activity against certain cancer cell lines. researchgate.net Similarly, SAR studies on benzylthioquinolinium iodides demonstrated that substitutions on the phenyl ring influenced anti-infective activities. nih.gov Although these studies are on different core structures, they underscore the general principle that modifications to aromatic rings can significantly alter the biological profile of a compound. For this compound, the phenyl portion of the benzopyrone core is integral to its structure, and modifications or substitutions on this part would likely impact its interactions with biological targets.

Stereochemical Influences on this compound's Biological Profile

Information specifically detailing the influence of stereochemistry on this compound's biological profile is not prominently featured in the provided search results. While the stereochemistry of this compound itself is defined (as indicated by its specific PubChem CID and structure), comparative studies using its stereoisomers or diastereomers to assess differences in activity are not described. Some studies on other compound classes mention stereoisomerism impacting activity (e.g., quinidine (B1679956) vs quinine (B1679958) for SGLT inhibition), nih.gov suggesting that stereochemical considerations can be important for coumarin derivatives as well. However, without specific data on this compound stereoisomers, a detailed analysis of stereochemical influences remains limited based on the provided information.

Application of Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Computational chemistry techniques, such as Density Functional Theory (DFT) calculations and molecular docking studies, have been applied in the study of coumarin derivatives to explore their molecular features and interactions with biological targets. researchgate.net DFT simulations have been used to investigate the molecular features and intermolecular interactions of synthesized heterocyclic compounds incorporating benzo[f]chromene moieties, providing insights that correlate with biological activity. researchgate.net Molecular docking analysis has also been employed to study the binding interactions of these derivatives with enzymes like DNA methyltransferase 1. researchgate.net

While the provided results mention computational studies in the context of related compounds, specific applications of computational chemistry or QSAR methodologies directly to this compound for predicting or explaining its SAR across various biological activities are not detailed. QSAR methodologies typically involve developing mathematical models that relate the structural properties of a series of compounds to their biological activity, often utilizing computational descriptors. researchgate.netmedchemexpress.com The availability of structural data for this compound and its analogues, coupled with experimental activity data, would facilitate such studies in the future.

Interactive Data Table: SGLT Inhibition by this compound and Related Pyranocoumarins

CompoundAlkene Substitution at C-10'SGLT1 Inhibition (%)SGLT2 Inhibition (%)PubChem CID
This compoundAbsent1225668079
LomatinAbsentMinimal/NoneMinimal/None54715402
cis-KhellactoneAbsentMinimal/NoneMinimal/NoneNot found
(+)-PteryxinPresent (details not given)12 ± 2 µmol/L (IC50)9 ± 4 µmol/L (IC50)Not found

Note: Inhibition percentages are at a specific, but unspecified, concentration unless IC50 values are provided. "Minimal/None" indicates very low or no significant inhibition reported.

Identification of Desirable Structural Features for Enhanced Activity or Specific Target Interaction

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity and interaction with specific targets oncodesign-services.comimmutoscientific.comwikipedia.org. While comprehensive SAR data specifically and solely focused on this compound is limited in the provided search results, insights can be drawn from studies on this compound and closely related furanocoumarins and coumarin derivatives.

Research involving this compound has indicated its potential to stimulate cell cycle arrest at the G2/M phases, increase caspase production (Caspases 3, 8, and 9), and induce both intrinsic and extrinsic apoptotic cell death. It has also been shown to suppress topoisomerase II enzyme activity and disrupt microtubule functions researchgate.net. A SAR study on synthesized compounds with a 1H-benzo[f]chromene nucleus, related to the structural core of some coumarins, suggested that substitution on the phenyl ring and the presence of a bromine atom at the 8-position increased activity against different cell lines researchgate.net.

Another study investigating the anti-proliferative properties of compounds incorporating benzo[f]chromene moieties evaluated derivatives with different substituents. For instance, a compound with a 9-acetoxy group (compound 2a) showed higher potency against certain cancer cell lines (HCT-116, HepG-2, and A549) compared to a compound with a 9-hydroxy group (compound 2b) researchgate.net. This suggests that the nature of the substituent at specific positions can significantly impact the activity.

Studies on other coumarin derivatives, such as osthole, a plant coumarin, have shown effects on bone regeneration and increased alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation e-century.us. While not directly about this compound, this highlights the diverse biological activities within the coumarin class and implies that specific structural features are likely responsible for these effects.

While detailed data tables explicitly outlining the SAR of numerous this compound analogues and their corresponding activities or target interactions were not extensively available in the provided search results, the information suggests that modifications to the core coumarin/furocoumarin structure and the nature and position of substituents are key determinants of biological activity and target binding for this compound and its related compounds. The presence of specific functional groups and their spatial arrangement are crucial for enhanced activity or specific target interaction.

Metabolic Pathways and Biotransformation of Selinidin

Identification of Selinidin Metabolites

The metabolic fate of this compound involves the formation of several metabolites through different biochemical reactions. Identifying these metabolites is key to elucidating the compound's in vivo behavior and potential interactions.

Hydrolysis Products (e.g., Angelic Acid, Hydroxy Coumarins)

One significant metabolic pathway for this compound is hydrolysis. This process leads to the cleavage of ester bonds, yielding smaller, more polar molecules. Notably, hydrolysis of this compound has been shown to produce angelic acid and hydroxy coumarins. Angelic acid is a monocarboxylic unsaturated organic acid commonly found in plants of the Apiaceae family. hmdb.cawikipedia.org Hydroxy coumarins are coumarin (B35378) derivatives with hydroxyl groups attached to the coumarin ring structure. These hydrolysis products may retain or possess new biological activities compared to the parent compound.

Research indicates that hydrolysis of this compound can give rise to selinitin. researchgate.netresearchgate.netscispace.com Complete hydrolysis of this compound in alcoholic alkali medium yields tiglic acid and selinitin in equal quantities, while aqueous alkali medium provides this compound (II) and tiglic acid in poor yield. researchgate.netresearchgate.netscispace.com

Enzymatic Transformations Involved in this compound Metabolism

Enzymes play a critical role in the biotransformation of this compound. These enzymatic reactions can include oxidation, reduction, hydrolysis, and conjugation, leading to the formation of various metabolites.

While specific enzymes directly metabolizing this compound are not extensively detailed in the provided search results, coumarin derivatives in general are known to interact with and be metabolized by cytochrome P450 (CYP) enzymes. thieme-connect.commdpi.com Computational studies suggest that this compound can interact with cytochrome P450 (CYP) receptors, forming hydrogen bonds with specific residues (Arg329, Asn133, Phe134), which may contribute to its hepatoprotective effects. researchgate.net This interaction hints at the potential involvement of CYP enzymes in this compound's metabolism. Other coumarins have been shown to undergo various enzymatic transformations, including hydroxylation and oxidative hydrolysis, often mediated by CYP isoforms like CYP3A4 and CYP3A5. mdpi.com

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

In vitro metabolic stability studies, particularly using liver microsomes, are valuable for assessing how readily a compound is metabolized by hepatic enzymes. These studies can provide insights into the potential clearance rate and half-life of a compound in the liver.

While direct in vitro metabolic stability data for this compound using liver microsomes is not explicitly detailed in the search results, such studies are a standard approach in pharmacokinetic profiling to measure hepatic metabolism rates. For other compounds, like seongsanamide A, in vitro metabolism studies in human liver microsomes have been used to identify metabolites and the responsible CYP isoforms. mdpi.com The optimal lipophilicity (logP of 2.8) of this compound suggests good absorption, a factor relevant to its metabolic fate in the liver.

Potential Role of Gut Microbiota in this compound Biotransformation

The gut microbiota, a complex community of microorganisms residing in the gastrointestinal tract, can significantly influence the metabolism of ingested compounds, including natural products like coumarins. mdpi.comnih.govmdpi.comfrontiersin.org

Microbial systems, such as Aspergillus niger, are known to hydroxylate coumarin scaffolds, a step relevant to the formation of dihydropyran structures found in compounds like this compound. Microbial biotransformation has been explored as an alternative method for structural modification of compounds, including prenylated chalcones from Angelica keiskei. thegoodscentscompany.comdntb.gov.ua The gut microbiota can metabolize dietary compounds that are not absorbed in the small intestine, converting them into various metabolites, including derivatives of aromatic short-chain fatty acids. mdpi.commdpi.comfrontiersin.org While specific studies on this compound's transformation by gut microbiota are not prominently featured, the known capacity of gut microbes to metabolize coumarins and other plant-derived compounds suggests a potential role for the gut microbiota in the biotransformation of this compound.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Molecular Targets

The current understanding of Selinidin's biological activities primarily revolves around its anti-inflammatory potential through the modulation of inflammatory pathways biosynth.com. However, the full spectrum of its biological effects and the specific molecular targets it interacts with remain areas ripe for exploration. Future research should aim to identify novel biological activities beyond inflammation, potentially including effects on other cellular processes or signaling cascades. Techniques such as in silico target prediction can be employed to identify potential protein targets that this compound may interact with nih.gov. Further in vitro and in vivo studies are needed to validate these predicted targets and elucidate the precise mechanisms of action. For instance, investigations could focus on its effects on enzymatic activities, receptor binding, or gene expression profiles in various cell types and disease models.

Development of Novel Synthetic Methodologies for this compound and Advanced Analogues

The availability of efficient and scalable synthetic methods is crucial for the comprehensive study and potential therapeutic development of this compound and its analogues. While this compound can be isolated from natural sources, the development of novel synthetic methodologies could provide a more controlled and potentially cost-effective route for obtaining the compound. This is particularly important for generating sufficient quantities for extensive biological testing and for the synthesis of advanced analogues with potentially improved potency, selectivity, or pharmacokinetic properties. Research in this area could explore various synthetic strategies, including total synthesis approaches, semi-synthetic modifications of naturally derived precursors, or the development of greener and more sustainable synthesis routes mdpi-res.comresearchgate.netunirioja.es. The synthesis of structural and functional analogues could involve modifying different parts of the this compound molecule to investigate structure-activity relationships and identify key pharmacophores responsible for its biological effects nih.gov.

Integration of 'Omics' Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Investigations

Integrating 'omics' technologies, such as proteomics and metabolomics, offers powerful approaches to gain deeper insights into the mechanistic actions of this compound at a systems level mdpi.comrevespcardiol.orgfrontiersin.orgpanomebio.com. Proteomics can help identify the proteins whose expression levels or post-translational modifications are altered upon this compound treatment, providing clues about the cellular pathways it influences mdpi.comrevespcardiol.orgfrontiersin.org. Metabolomics can reveal changes in the cellular metabolic profile in response to this compound, indicating its impact on various biochemical processes mdpi.comrevespcardiol.orgfrontiersin.org. By combining data from both proteomics and metabolomics, researchers can develop a more comprehensive understanding of how this compound perturbs cellular networks and exerts its biological effects frontiersin.orgpanomebio.com. This integrated approach can help identify key biomarkers of this compound activity and shed light on previously unknown mechanisms.

Rational Design of Next-Generation this compound-Based Bioactive Compounds

Building upon the understanding of this compound's structure-activity relationships and molecular targets, future research can focus on the rational design of next-generation this compound-based bioactive compounds unimi.itnih.govnih.gov. This involves utilizing computational tools and structural information to design molecules with enhanced therapeutic properties and reduced potential for off-target effects unimi.itnih.govnih.gov. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be employed to predict the binding affinity of designed analogues to specific targets and optimize their chemical structures nih.govnih.gov. This rational design approach can lead to the development of more potent and selective compounds with improved pharmacological profiles.

Investigation of Synergistic Effects with Other Phytochemicals or Therapeutic Agents

Exploring the synergistic effects of this compound with other phytochemicals or conventional therapeutic agents holds significant translational potential nuevo-group.combiointerfaceresearch.comiieta.orgnih.govmdpi.com. Combinations of compounds can sometimes exert greater effects than individual components, potentially allowing for lower dosages and reduced toxicity biointerfaceresearch.comiieta.orgnih.govmdpi.com. Future studies could investigate the synergistic potential of this compound with other anti-inflammatory compounds, antioxidants, or agents used in treating conditions where inflammation is a contributing factor. Research could focus on identifying optimal combinations and understanding the mechanisms behind these synergistic interactions, which may involve influencing multiple pathways or improving bioavailability nuevo-group.comnih.govmdpi.com.

Q & A

Q. What are the key structural features of Selinidin that influence its molecular interactions and biological activity?

this compound’s biological activity is attributed to its heterocyclic ring and branched hydrocarbon chain, which form hydrogen bonds with residues like Arg329 (CYP receptor) and Gln266 (STING receptor) . Methodologically, researchers should prioritize molecular docking studies to map interaction sites and validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Comparative analysis with structurally analogous compounds (e.g., dihydrosamidin) can further isolate critical functional groups .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability in experimental settings?

High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms structural integrity . For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure are essential. Include mass spectrometry (MS) to identify degradation products and validate methods per ICH guidelines .

Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant or hepatoprotective effects?

Use cell lines (e.g., HepG2 for hepatoprotection) with oxidative stress induced by tert-butyl hydroperoxide (t-BHP) or acetaminophen. Measure markers like malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) activity. Normalize results to positive controls (e.g., silymarin) and ensure triplicate runs with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported pharmacokinetic properties (e.g., bioavailability, half-life) across studies be systematically addressed?

Conduct a meta-analysis of existing pharmacokinetic data, stratifying by administration routes (oral vs. intravenous), animal models, and analytical methods. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for interspecies variability. Cross-validate findings with in situ perfusion assays to assess intestinal absorption mechanisms .

Q. What strategies are effective in resolving contradictions between this compound’s in vitro potency and in vivo efficacy?

Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolite formation. Validate with microdialysis in target organs (e.g., liver) and compare to in vitro IC50 values. Investigate protein binding effects using equilibrium dialysis and adjust dosing regimens accordingly .

Q. How can researchers optimize experimental protocols to enhance the reproducibility of this compound’s reported CYP enzyme inhibition?

Standardize assay conditions:

  • Use recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates.
  • Include positive controls (e.g., ketoconazole for CYP3A4 inhibition).
  • Pre-incubate this compound with NADPH-regenerating systems to assess time-dependent inhibition. Document Lot-to-lot variability of enzymes and validate with LC-MS/MS quantification of metabolite formation .

Methodological Guidelines for Data Interpretation

Q. How should conflicting data on this compound’s oxidative injury mitigation be analyzed?

Apply sensitivity analysis to identify confounding variables (e.g., antioxidant assay type: DPPH vs. ORAC). Use multivariate regression to correlate this compound’s redox potential (measured via cyclic voltammetry) with biological outcomes. Cross-reference with transcriptomic data (e.g., Nrf2 pathway activation) to establish mechanistic coherence .

Q. What statistical approaches are recommended for small-sample studies on this compound’s therapeutic effects?

Employ Bayesian hierarchical models to pool data from underpowered studies. Use bootstrap resampling (≥1,000 iterations) to estimate confidence intervals for effect sizes. For dose-response relationships, apply the Emax model with Bayesian information criterion (BIC) for model selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.